2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxyethyl amino group, and a phenolic hydroxyl group. Its molecular formula is , and it has a molar mass of 243.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.
The reactivity of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol can be attributed to its bromine substituent and the phenolic hydroxyl group. Common reactions include:
These reactions make the compound a versatile intermediate in organic synthesis.
The synthesis of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol typically involves several steps:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol interacts with biological systems. Preliminary studies could focus on:
Such studies would provide insights into its potential therapeutic uses.
Several compounds share structural similarities with 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol. Here are some notable examples:
Compound Name | Structure Features | Similarity Index |
---|---|---|
2-Bromo-4-(hydroxymethyl)phenol | Contains a hydroxymethyl group at the para position | 0.93 |
2-Bromo-6-nitrophenol | Contains a nitro group at the 6-position | 0.95 |
4-Bromo-2-(methoxyethyl)aniline | Has an aniline structure with methoxyethyl substitution | 0.92 |
3-Bromo-4-(methoxy)phenol | Contains a methoxy group at the para position | 0.94 |
The uniqueness of 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol lies in its combination of both bromine and an aminoalkyl side chain, which may enhance its solubility and reactivity compared to other phenolic compounds.